molecular formula C20H26FNO2S B492594 N-(3,5-ditert-butylphenyl)-3-fluorobenzenesulfonamide CAS No. 667912-62-1

N-(3,5-ditert-butylphenyl)-3-fluorobenzenesulfonamide

Cat. No.: B492594
CAS No.: 667912-62-1
M. Wt: 363.5g/mol
InChI Key: RZNPMSJRXHMNDD-UHFFFAOYSA-N
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Description

N-(3,5-ditert-butylphenyl)-3-fluorobenzenesulfonamide is a chemical compound characterized by the presence of a sulfonamide group attached to a fluorobenzene ring, which is further substituted with a 3,5-ditert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-ditert-butylphenyl)-3-fluorobenzenesulfonamide typically involves the reaction of 3-fluorobenzenesulfonyl chloride with 3,5-ditert-butylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-ditert-butylphenyl)-3-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3,5-ditert-butylphenyl)-3-fluorobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-ditert-butylphenyl)-3-fluorobenzenesulfonamide is unique due to the combination of the sulfonamide group with the 3,5-ditert-butylphenyl and fluorobenzene moieties. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(3,5-ditert-butylphenyl)-3-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FNO2S/c1-19(2,3)14-10-15(20(4,5)6)12-17(11-14)22-25(23,24)18-9-7-8-16(21)13-18/h7-13,22H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNPMSJRXHMNDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)F)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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